

# comparison of experimental and theoretical data for chlorobenzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chlorobenzene

Cat. No.: B10858422

[Get Quote](#)

## A Comprehensive Comparison of Experimental and Theoretical Data for **Chlorobenzene**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed comparison of experimental and theoretical data for **chlorobenzene** ( $C_6H_5Cl$ ), a common solvent and intermediate in organic synthesis. The information is presented in a clear, comparative format to support research and development activities.

## Physicochemical Properties: A Side-by-Side Comparison

The following tables summarize the key physicochemical properties of **chlorobenzene**, presenting both experimentally determined and theoretically calculated values for easy comparison.

Table 1: General and Physical Properties of **Chlorobenzene**

| Property         | Experimental Value(s)                          | Theoretical/Computed Value |
|------------------|------------------------------------------------|----------------------------|
| Molecular Weight | 112.56 g/mol [1][2]                            | 112.55 g/mol [1]           |
| Boiling Point    | 131.6 °C[1]; 131.7 °C[3]; 132 °C[2][4]         | Not specified              |
| Melting Point    | -45.6 °C[1]; -45 °C[2]                         | Not specified              |
| Density          | 1.1058 g/cm³ at 20°C[5]; 1.106 g/mL at 25°C[2] | Not specified              |
| Appearance       | Colorless to clear, yellowish liquid[1]        | Not applicable             |
| Odor             | Sweet, almond-like odor[1]                     | Not applicable             |

Table 2: Solubility Data for **Chlorobenzene**

| Property            | Experimental Value(s)                                             | Theoretical/Computed Value |
|---------------------|-------------------------------------------------------------------|----------------------------|
| Solubility in Water | 0.4 g/L at 20 °C[2]; 0.5 g/L at 20°C[3]; Practically insoluble[1] | Not specified              |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. The following are standard protocols for determining the key physicochemical properties of **chlorobenzene**.

### Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of an organic compound like **chlorobenzene** is the distillation method or the Thiele tube method.[6][7]

Distillation Method:

- Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned correctly in the distillation head.
- Place a sample of **chlorobenzene** in the distilling flask along with boiling chips.
- Heat the flask gently.
- Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.[6]

Thiele Tube Method:

- A small amount of **chlorobenzene** is placed in a small test tube, and an inverted capillary tube is added.
- The test tube is attached to a thermometer and heated in a Thiele tube containing oil.
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

## Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For a pure substance, this occurs at a sharp, well-defined temperature. The capillary method is a standard technique for determining the melting point.[8][9]

Capillary Method:

- A small, finely powdered sample of the substance (if solidified) is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.

- The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point range.[8]

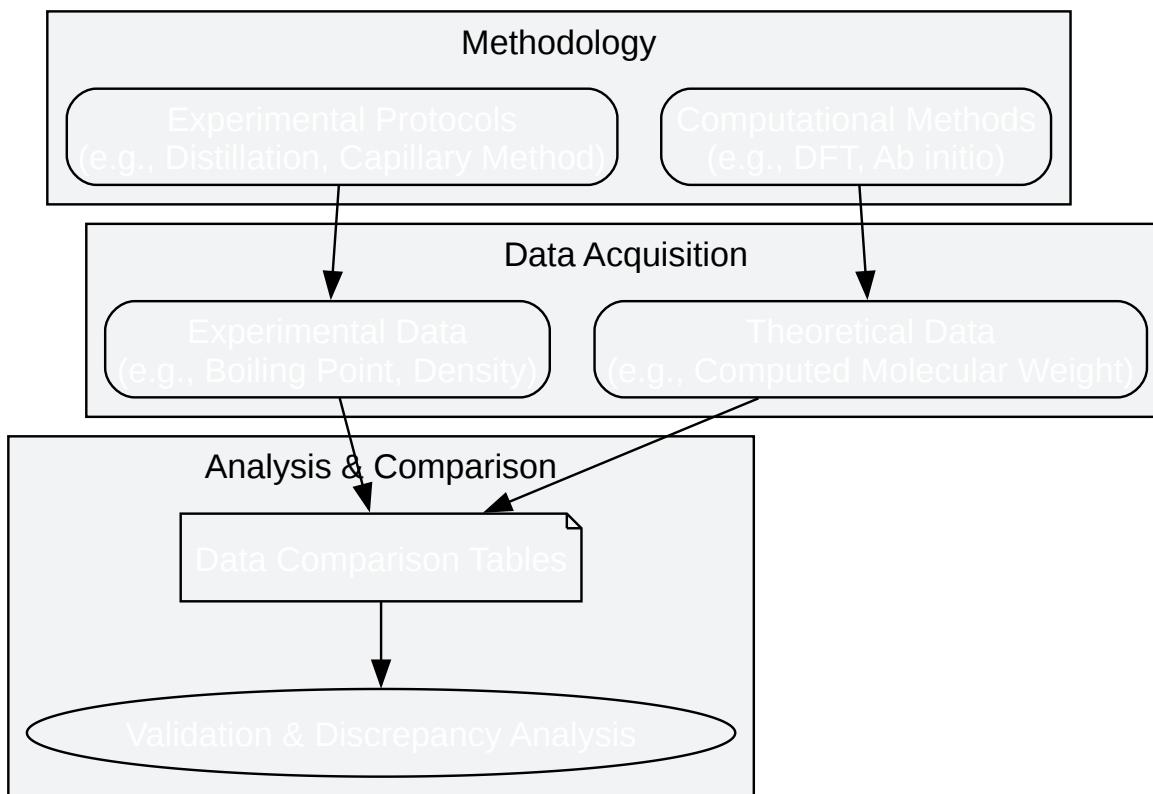
## Determination of Density

Density is the mass of a substance per unit volume. It can be determined by measuring the mass and volume of a sample.

Procedure:

- Measure the mass of a clean, dry graduated cylinder.
- Add a known volume of **chlorobenzene** to the graduated cylinder and measure the combined mass.
- The mass of the **chlorobenzene** is the difference between the two measurements.
- The density is calculated by dividing the mass of the **chlorobenzene** by its volume.[10]

## Determination of Solubility


Solubility is the ability of a substance to dissolve in a solvent. The solubility of **chlorobenzene** in water can be determined by preparing a saturated solution and measuring its concentration.

Procedure:

- Add an excess amount of **chlorobenzene** to a known volume of water in a flask.
- Stir the mixture for an extended period to ensure saturation.
- Allow any undissolved **chlorobenzene** to settle.
- Carefully extract a known volume of the aqueous layer.
- Analyze the concentration of **chlorobenzene** in the aqueous sample using a suitable analytical technique, such as gas chromatography.[11][12]

## Data Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical data for a given chemical compound like **chlorobenzene**.



[Click to download full resolution via product page](#)

Caption: Workflow for comparing experimental and theoretical chemical data.

This guide provides a foundational comparison of experimental and theoretical data for **chlorobenzene**. For more in-depth research, it is recommended to consult the primary literature and specialized chemical databases.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Chlorobenzene | C6H5Cl | CID 7964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. webqc.org [webqc.org]
- 4. proprep.com [proprep.com]
- 5. Table 4-2, Physical and Chemical Properties of Chlorobenzene - Toxicological Profile for Chlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. engineeringbyte.com [engineeringbyte.com]
- 8. benchchem.com [benchchem.com]
- 9. westlab.com [westlab.com]
- 10. chm.uri.edu [chm.uri.edu]
- 11. researchgate.net [researchgate.net]
- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- To cite this document: BenchChem. [comparison of experimental and theoretical data for chlorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858422#comparison-of-experimental-and-theoretical-data-for-chlorobenzene]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)